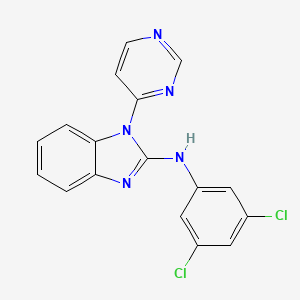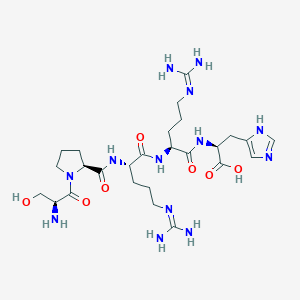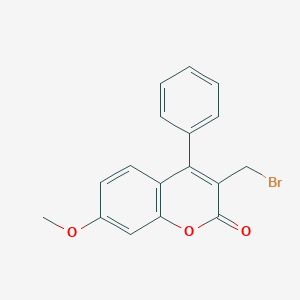
2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 3-methyl-7-methoxy-4-phenyl-2H-1-benzopyran-2-one, using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the methoxy and phenyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: Lacks the bromomethyl and methoxy groups, resulting in different chemical reactivity and biological activity.
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-iodo-6,7-dimethoxy-:
Uniqueness
2H-1-Benzopyran-2-one, 3-(bromomethyl)-7-methoxy-4-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential for diverse applications. The presence of the bromomethyl group allows for versatile chemical modifications, while the methoxy and phenyl groups contribute to its stability and biological activity.
Propriétés
Numéro CAS |
828265-71-0 |
|---|---|
Formule moléculaire |
C17H13BrO3 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
3-(bromomethyl)-7-methoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H13BrO3/c1-20-12-7-8-13-15(9-12)21-17(19)14(10-18)16(13)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
PGCZHSQGMUYMIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)CBr)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
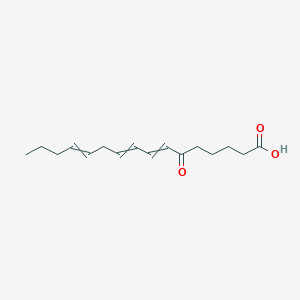
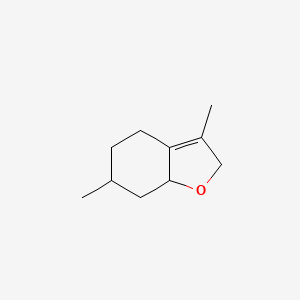
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
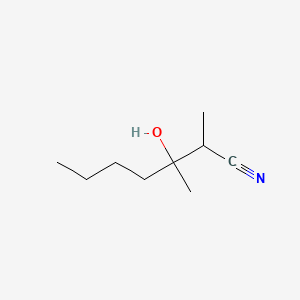
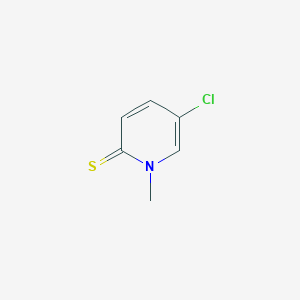
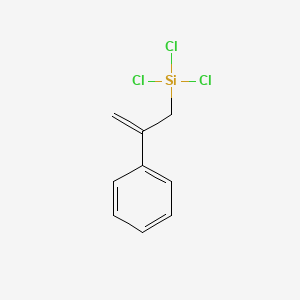
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
